molecular formula C11H18O2 B14395201 Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate CAS No. 88226-97-5

Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate

Cat. No.: B14395201
CAS No.: 88226-97-5
M. Wt: 182.26 g/mol
InChI Key: BRVSAFGDDUKYJH-UHFFFAOYSA-N
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Description

Ethyl 2-(prop-1-en-2-yl)hex-4-enoate is an unsaturated ester characterized by a hex-4-enoate backbone with a prop-1-en-2-yl substituent at the C2 position. This compound belongs to a class of α,β-unsaturated esters, which are widely utilized in organic synthesis, particularly in cycloaddition reactions and as intermediates for bioactive molecules. The conjugated double bond system (C4–C5) and the electron-withdrawing ester group enhance its reactivity toward nucleophilic additions and Diels-Alder reactions.

Properties

CAS No.

88226-97-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 2-prop-1-en-2-ylhex-4-enoate

InChI

InChI=1S/C11H18O2/c1-5-7-8-10(9(3)4)11(12)13-6-2/h5,7,10H,3,6,8H2,1-2,4H3

InChI Key

BRVSAFGDDUKYJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=CC)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-methyl-2-butenoate with a suitable base, such as lithium diisopropylamide (LDA), in the presence of hexamethylphosphoramide (HMPA) and tetrahydrofuran (THF) at low temperatures (around -78°C) . This reaction yields the desired ester through a series of nucleophilic addition and elimination steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the esterification of acrylic acid with ethanol in the presence of a catalyst, such as sulfuric acid or an ion exchange resin . The crude ester obtained from this reaction undergoes purification processes, including derecombination, extraction, and rectification, to yield the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester into alcohols or alkanes.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or alcohols.

Scientific Research Applications

Ethyl 2-(prop-1-EN-2-YL)hex-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of ethyl 2-(prop-1-EN-2-YL)hex-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the double bond and the ester functional group, which can interact with enzymes and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Reactivity
Compound Name Molecular Features Reactivity/Applications Reference
Ethyl 2-(prop-1-en-2-yl)hex-4-enoate Hex-4-enoate backbone, prop-1-en-2-yl at C2 Cycloaddition intermediate, polymer precursor Inferred
Ethyl (E)-6-methyl-5-(prop-1-en-2-yl)hepta-2,5-dienoate (4a) Hepta-2,5-dienoate chain, two conjugated double bonds, prop-1-en-2-yl at C5 Gold-catalyzed (3+2) cycloaddition (83% yield)
3-hydroxy-2-[3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylcyclohexa-2,5-diene-1,4-dione Cyclohexene rings, hydroxyl, ketone, and pentyl groups Bioactive molecule (potential anti-inflammatory)
16-amino-9,13-dimethyl-17-(prop-1-en-2-yl)-hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol Steroidal backbone, amino, and hydroxyl groups Anti-ulcerogenic activity (55.84% protection)

Key Observations :

  • Chain Length and Double Bond Position: this compound has a shorter chain (C6) compared to compound 4a (C7), which features two conjugated double bonds. This difference likely reduces steric hindrance in the target compound, favoring nucleophilic additions at the α,β-unsaturated ester site.
  • Substituent Effects: The prop-1-en-2-yl group in all compounds introduces steric bulk and electron-rich regions, but the presence of additional functional groups (e.g., hydroxyl, amino) in cyclic analogs (e.g., ) enhances bioactivity. The target compound lacks such groups, limiting direct pharmaceutical utility but improving stability for industrial applications.

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